2-Amino-N-(2-bromophenyl)benzamide

Kinase inhibition CK2α Selectivity profiling

Researchers requiring a versatile anthranilamide scaffold with orthogonal reactivity face supply inconsistency. 2-Amino-N-(2-bromophenyl)benzamide resolves this as a pre-organized bifunctional building block. • CK2α-selective tool: Ki = 77 nM with 91-fold selectivity over PKR for predictable kinase engagement in cell-based assays. • Orthogonal handles: Primary amine enables nucleophilic derivatization; ortho-Br facilitates transition metal-catalyzed cross-coupling. • Quinazoline precursor: Pre-organized for CuI/I₂-catalyzed intramolecular C-N coupling yielding bioactive heterocycles. Lot-to-lot kinase inhibition consistency verified for reproducible outcomes.

Molecular Formula C13H11BrN2O
Molecular Weight 291.14 g/mol
CAS No. 34489-85-5
Cat. No. B1283812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(2-bromophenyl)benzamide
CAS34489-85-5
Molecular FormulaC13H11BrN2O
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)N
InChIInChI=1S/C13H11BrN2O/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,15H2,(H,16,17)
InChIKeyKNSXPWPBPXHJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-bromophenyl)benzamide (CAS 34489-85-5): Core Chemical Identity, Molecular Properties, and Initial Procurement Considerations


2-Amino-N-(2-bromophenyl)benzamide (CAS: 34489-85-5) is a brominated aromatic amide scaffold featuring both a primary amine and an ortho-bromophenyl moiety [1]. With a molecular formula of C₁₃H₁₁BrN₂O and a molecular weight of 291.14 g/mol, this crystalline powder is soluble in polar organic solvents such as DMSO and DMF [2]. The compound belongs to the anthranilamide class and is cataloged under various identifiers including 2′-Bromo-2-aminobenzanilide and N-(2-Bromophenyl)anthranilamide [3]. As a versatile intermediate and potential bioactive scaffold, it has been investigated for its role in kinase inhibition, acetylcholinesterase inhibition, and as a pre-organized scaffold for intramolecular C–N coupling reactions .

Why 2-Amino-N-(2-bromophenyl)benzamide (CAS 34489-85-5) Cannot Be Interchanged with Generic Analogs: Structural and Functional Differentiation


The substitution of 2-Amino-N-(2-bromophenyl)benzamide with other anthranilamide derivatives or simpler benzamide analogs is precluded by its unique dual functionalization: the presence of a free primary amine on the benzamide ring enables divergent synthetic derivatization and specific hydrogen-bonding interactions, while the ortho-bromine on the anilide ring provides a heavy halogen handle for transition metal-catalyzed cross-coupling reactions and influences target binding through steric and electronic effects [1]. In contrast, analogs such as N-(2-bromophenyl)benzamide (CAS 70787-27-8) lack the amino group, rendering them unsuitable for applications requiring nucleophilic amine reactivity or hydrogen-bond donor capacity . Similarly, 2-bromo-N-(2-bromophenyl)benzamide (CAS 6334-99-2) replaces the amine with a second bromine, which eliminates the amino group's synthetic utility and alters the compound's physicochemical properties and biological target engagement profile [2]. These structural distinctions directly translate to differences in solubility (e.g., LogP of 3.94 for the target compound versus ~4.3 for N-(2-bromophenyl)benzamide), hydrogen-bonding capacity (2 donors, 2 acceptors versus 1 donor, 2 acceptors), and synthetic versatility, which collectively preclude simple substitution without compromising experimental reproducibility or synthetic outcomes [1].

2-Amino-N-(2-bromophenyl)benzamide (CAS 34489-85-5): Quantified Evidence of Differential Activity and Synthetic Utility


Kinase Selectivity Profile: CK2α Inhibition (Ki = 77 nM) vs. PKR (IC₅₀ = 7.0 μM)

2-Amino-N-(2-bromophenyl)benzamide demonstrates potent inhibition of Casein Kinase II subunit alpha (CK2α) with a Ki of 77 nM, while exhibiting substantially weaker activity against the phylogenetically related kinase PKR (Interferon-induced, double-stranded RNA-activated protein kinase) with an IC₅₀ of 7.0 μM [1]. This represents an approximately 91-fold selectivity window between these two kinases within the same compound scaffold.

Kinase inhibition CK2α Selectivity profiling Drug discovery

Acetylcholinesterase Inhibition: Distinct Mechanistic Profile vs. Generic Cholinesterase Inhibitors

2-Amino-N-(2-bromophenyl)benzamide has been characterized as an inhibitor of acetylcholinesterase (AChE) that binds to the active site and blocks substrate access, thereby inhibiting cholinergic transmission in both invertebrate and vertebrate systems . Notably, the compound exists as an isomeric mixture with one isomer exhibiting greater potency than the other; the less potent isomer can be converted to its more active counterpart through electron ionization, translational, and amide bond cleavage reactions . In contrast to widely used AChE inhibitors such as donepezil (IC₅₀ ~ 6-10 nM) or galantamine, which are optimized for therapeutic CNS penetration, 2-Amino-N-(2-bromophenyl)benzamide offers a distinct isomeric composition-dependent activity profile that makes it particularly suitable for studying isomer-specific effects on enzyme inhibition.

Acetylcholinesterase Neurobiology Mechanistic studies Cholinergic transmission

Synthetic Utility: Pre-Organized Scaffold for Intramolecular C–N Coupling and Quinazoline Formation

2-Amino-N-(2-bromophenyl)benzamide serves as a pre-organized acyclic scaffold for intramolecular C–N coupling reactions . In copper-catalyzed cascade reactions starting from anthranilamide derivatives, in situ formation of 2-(2-bromophenyl)quinazolin-4(3H)-one followed by addition of alkyl cyanoacetates yields 6-amino-8-oxo-8H-isoquinolino[1,2-b]quinazoline-5-carboxylates in good to excellent yields [1]. This reactivity is distinct from the closely related N-(2-bromophenyl)benzamide (CAS 70787-27-8), which lacks the ortho-amino group required for the intramolecular cyclization and instead undergoes intermolecular coupling to form benzoxazoles .

Organic synthesis C–N coupling Quinazoline Heterocyclic chemistry

Mitochondrial Electron Transfer Inhibition: A Mechanistic Property Distinct from Kinase-Focused Analogs

2-Amino-N-(2-bromophenyl)benzamide has been shown to exert inhibitory effects on the electron transfer reaction in mitochondria, a property that distinguishes it from closely related anthranilamide derivatives that have been optimized solely for kinase inhibition or synthetic applications . While the compound also inhibits acetylcholinesterase as described above, this mitochondrial activity profile is not observed in simpler analogs such as N-(2-bromophenyl)benzamide or in anthranilamide derivatives lacking the bromine substituent, suggesting that the combination of the bromine atom and the amino-benzamide scaffold contributes to this off-target mitochondrial engagement .

Mitochondrial biology Electron transfer Mechanistic probes Bioenergetics

Physicochemical Differentiation: Hydrogen-Bonding Capacity and Lipophilicity vs. N-(2-Bromophenyl)benzamide

2-Amino-N-(2-bromophenyl)benzamide exhibits a LogP (XLogP3) of 3.3 and contains 2 hydrogen bond donors and 2 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 55.1 Ų [1]. In comparison, N-(2-bromophenyl)benzamide (CAS 70787-27-8) has a higher LogP of approximately 4.3 (predicted), contains only 1 hydrogen bond donor and 2 acceptors, and a lower TPSA of approximately 29-32 Ų . These differences directly impact aqueous solubility, membrane permeability, and formulation strategies, with the target compound offering more favorable hydrogen-bonding capacity for aqueous formulation and potentially reduced non-specific protein binding compared to its simpler analog.

Physicochemical properties Solubility Formulation ADME prediction

Copper-Catalyzed Amination Reactivity: Ortho-Functionalized Haloarene as Synthetic Handle

The ortho-bromo substituent on the anilide ring of 2-Amino-N-(2-bromophenyl)benzamide enables its participation in copper-catalyzed direct amination reactions using NaN₃ as the amino source, yielding ortho-functionalized aromatic amines in good to excellent yields [1]. This reactivity profile is shared among ortho-functionalized haloarenes including 2-halobenzoic acid and 2-halobenzamide derivatives, positioning the compound as a versatile building block for sequential functionalization. In contrast, the fully brominated analog 2-bromo-N-(2-bromophenyl)benzamide (CAS 6334-99-2) contains two bromine atoms (one replacing the amino group), which fundamentally alters its reactivity in cross-coupling reactions and precludes the amine-directed transformations accessible with the target compound [2].

Cross-coupling C–N bond formation Copper catalysis Synthetic methodology

Optimal Procurement and Application Scenarios for 2-Amino-N-(2-bromophenyl)benzamide (CAS 34489-85-5) Based on Verified Evidence


CK2α-Selective Kinase Inhibitor Tool Compound for Mechanistic Studies

2-Amino-N-(2-bromophenyl)benzamide is optimally procured as a CK2α-selective tool compound for investigating CK2α-mediated signaling pathways where off-target PKR inhibition must be minimized. The compound's 91-fold selectivity window (CK2α Ki = 77 nM vs. PKR IC₅₀ = 7.0 μM) makes it suitable for cell-based assays requiring predictable kinase engagement profiles, particularly in cancer biology and cell cycle regulation studies where CK2α is a validated target. Researchers should verify lot-to-lot consistency in kinase inhibition profiles, as the compound's isomeric composition may influence activity .

Precursor for Intramolecular Quinazoline Synthesis via Copper-Catalyzed Cyclization

This compound should be prioritized when the synthetic objective involves copper-catalyzed intramolecular C–N coupling to form quinazoline scaffolds. As demonstrated in the CuI/I₂-catalyzed cascade synthesis, in situ formation of 2-(2-bromophenyl)quinazolin-4(3H)-one followed by addition of alkyl cyanoacetates yields 6-amino-8-oxo-8H-isoquinolino[1,2-b]quinazoline-5-carboxylates in good to excellent yields [1]. The pre-organized acyclic scaffold enables this intramolecular cyclization pathway, which is inaccessible with simpler benzamide analogs lacking the amino group .

Acetylcholinesterase Inhibition Studies Requiring Isomer-Dependent Activity Profiling

For neurobiology researchers investigating isomer-specific effects on acetylcholinesterase inhibition or requiring a tool compound with modulable activity, 2-Amino-N-(2-bromophenyl)benzamide offers a unique experimental system. The compound's existence as an isomeric mixture with differential potency and the demonstrated ability to convert the less potent isomer to the more active form via electron ionization and amide bond cleavage provides a distinct advantage over single-isomer clinical AChE inhibitors such as donepezil or galantamine for mechanistic studies of isomer-dependent enzyme inhibition.

Multifunctional Building Block for Divergent Synthesis Requiring Orthogonal Reactive Handles

2-Amino-N-(2-bromophenyl)benzamide is the preferred procurement choice when synthetic workflows require a single building block that can undergo both transition metal-catalyzed cross-coupling (via the ortho-bromine) and nucleophilic amine derivatization (via the primary amino group). This orthogonal reactivity profile distinguishes it from fully halogenated analogs like 2-bromo-N-(2-bromophenyl)benzamide and from amine-lacking analogs like N-(2-bromophenyl)benzamide . The compound's favorable physicochemical properties (LogP 3.3, TPSA 55.1 Ų) further support its utility in medicinal chemistry campaigns where aqueous solubility and hydrogen-bonding capacity are critical considerations [2].

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